N-Acetylmelphalan
Description
Structure
3D Structure
Properties
CAS No. |
1160-90-3 |
|---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-11(20)18-14(15(21)22)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,14H,6-10H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
NZEYWBNQKCRBFO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O |
Other CAS No. |
5786-56-1 |
Synonyms |
N-acetylmelphalan N-acetylmelphalan, (D)-isomer N-AcMEL |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Acetylmelphalan
Strategies for N-Acetylation of Melphalan (B128) Precursors
The primary strategy for the synthesis of N-Acetylmelphalan involves the direct N-acetylation of its precursor, melphalan. This transformation is typically achieved using standard acylation methods common in peptide and amino acid chemistry.
A prevalent method for the N-acetylation of melphalan involves the use of acetic anhydride as the acetylating agent. The reaction is generally carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction proceeds by the nucleophilic attack of the primary amine of melphalan on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
The general reaction scheme is as follows:
Melphalan + Acetic Anhydride --(Pyridine)--> this compound + Acetic Acid
The reaction conditions are typically mild, often conducted at room temperature or slightly elevated temperatures to ensure complete reaction without degradation of the sensitive bis(2-chloroethyl)amino functionality of the melphalan core. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, this compound is isolated and purified using standard procedures like crystallization or column chromatography.
| Reagent/Condition | Purpose | Typical Parameters |
| Melphalan | Starting material | 1 equivalent |
| Acetic Anhydride | Acetylating agent | 1.1 - 2.0 equivalents |
| Pyridine | Base catalyst and acid scavenger | Solvent or co-solvent |
| Temperature | Reaction temperature | 0°C to room temperature |
| Reaction Time | Duration of the reaction | 1 - 24 hours |
This method offers a straightforward and efficient route to this compound, providing the necessary precursor for the development of more complex drug delivery systems.
Synthesis of this compound Conjugates
A key application of this compound is its use as a payload in drug conjugates, particularly with monoclonal antibodies, to achieve targeted delivery to cancer cells.
Conjugation Chemistry with Biomacromolecules (e.g., Monoclonal Antibodies, F(ab')2 Fragments)
The conjugation of this compound to biomacromolecules like monoclonal antibodies (mAbs) or their F(ab')2 fragments is a critical step in the development of antibody-drug conjugates (ADCs). This process involves the formation of a stable covalent bond between the drug and the protein. The carboxylic acid group of this compound is the primary handle for conjugation.
Typically, the carboxylic acid is first activated to a more reactive species. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable active ester. This active ester can then react with the nucleophilic side chains of amino acid residues on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.
The general steps for conjugation are:
Activation of this compound: The carboxylic acid group is converted to an active ester.
Conjugation to the Antibody: The activated this compound is incubated with the monoclonal antibody under controlled pH and temperature conditions to facilitate the formation of the amide linkage.
Purification: The resulting ADC is purified to remove unconjugated drug, unreacted antibody, and other reagents.
Linker Chemistry in this compound Conjugate Synthesis
The linker connecting this compound to the biomacromolecule plays a pivotal role in the stability and efficacy of the conjugate. The choice of linker dictates the release mechanism of the drug at the target site. Linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable Linkers: These are designed to be stable in the systemic circulation but are cleaved under specific conditions prevalent in the tumor microenvironment or within cancer cells.
Acid-Labile Linkers: Hydrazone linkers are a common example, which are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) of cancer cells.
Protease-Cleavable Linkers: These linkers often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B that are often overexpressed in tumor cells. mdpi.com
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm due to the higher concentration of glutathione (B108866).
Non-Cleavable Linkers: These linkers result in the drug being released along with the linker and a portion of the antibody after proteolytic degradation of the antibody backbone within the lysosome.
The selection of a suitable linker is a critical aspect of designing this compound conjugates to ensure targeted drug release and minimize off-target toxicity.
Derivatization of this compound for Novel Analogues
To further enhance the therapeutic properties of this compound, various derivatization strategies have been explored, including conjugation to other bioactive molecules and modification of its functional groups.
Chemical Modification of Steroidal Moieties Conjugated to this compound
The conjugation of nitrogen mustards to steroidal hormones is a strategy to target hormone-dependent cancers. While specific examples of this compound directly conjugated to steroids are not extensively reported in readily available literature, the principle has been established with other nitrogen mustards. For instance, steroidal esters of chlorambucil (B1668637) have been synthesized. This concept can be extended to this compound.
A potential synthetic route for a steroidal this compound conjugate, for example with dexamethasone, could involve the esterification of a hydroxyl group on the steroid with the carboxylic acid of this compound. This would typically be facilitated by a coupling agent like DCC or EDC. Such conjugates could potentially leverage the steroid's receptor-mediated uptake to deliver the cytotoxic this compound to steroid receptor-positive cancer cells. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Exploration of Other Functional Group Modifications and Amino Acid Attachments
Further modifications of this compound can be explored to modulate its physicochemical properties and biological activity.
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into amides or esters to alter the compound's solubility, cell permeability, and pharmacokinetic profile. For example, amidation with different amino acids or small peptides can lead to novel analogues with potentially altered transport mechanisms and intracellular processing.
Amino Acid Attachments: The synthesis of dipeptide analogues of this compound, where another amino acid is coupled to the N-terminus of the melphalan core before acetylation, or to the C-terminus of this compound, could be a strategy to create prodrugs that are activated by specific peptidases. For instance, coupling a dipeptide to the carboxylic acid of this compound could create a substrate for peptidases that are overexpressed in certain tumors, leading to targeted drug release.
These derivatization strategies offer a versatile platform for the development of novel this compound-based anticancer agents with improved efficacy and reduced side effects.
Molecular and Cellular Mechanisms of Action of N Acetylmelphalan
Alkylating Activity and DNA Interaction Mechanisms
As a derivative of a nitrogen mustard, N-Acetylmelphalan functions as an alkylating agent, a class of compounds that transfers an alkyl group to various nucleophilic sites on cellular macromolecules google.comnih.gov. Its primary target is the DNA within the cell nucleus. The process does not require metabolic activation to become cytotoxic iarc.fr. The core of its action lies in the covalent interaction with the electron-rich heteroatoms found in the DNA bases google.com.
The cytotoxic effects of this compound are initiated by the alkylation of DNA, forming DNA adducts—segments of DNA covalently bound to the chemical agent nih.gov. Like its parent compound melphalan (B128), this compound is capable of producing a variety of these adducts nih.goviarc.fr. The process typically begins with the formation of a highly reactive aziridinium (B1262131) ion, which then attacks nucleophilic sites on the DNA bases.
The most frequent sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) iarc.fr. This initial reaction results in the formation of a monoadduct, where a single strand of the DNA is bound to a molecule of the drug. Because this compound is a bifunctional agent, meaning it has two reactive chloroethyl groups, the second group can react with another base nih.govresearchgate.net.
This second reaction can lead to the formation of two main types of cross-links:
Intrastrand cross-links: where the agent binds to two different bases on the same DNA strand.
Interstrand cross-links (ICLs): where the agent connects the two opposite strands of the DNA double helix.
ICLs are considered the most critical and cytotoxic lesions induced by bifunctional alkylating agents ucl.ac.ukresearchgate.net. These cross-links physically prevent the separation of the DNA strands, a process that is essential for fundamental cellular functions symmes.fr. While acetylation of melphalan generally reduces its toxicity, derivatives such as N-acetyl melphalan esters have demonstrated significant cytogenetic activity, indicating they retain the ability to damage DNA nih.govresearchgate.net.
The formation of bulky DNA adducts and, more critically, interstrand cross-links, creates physical barriers on the DNA template. These lesions profoundly interfere with the essential metabolic processes of DNA replication and transcription google.comnih.govresearchgate.net.
During DNA replication, the enzyme helicase must unwind and separate the two DNA strands to allow DNA polymerase to synthesize new daughter strands cornell.edu. An interstrand cross-link makes this separation impossible, causing the replication machinery to stall at the site of the lesion. This halt in the progression of the replication fork is a major source of genomic stress and can lead to the collapse of the fork and the formation of DNA double-strand breaks nih.govresearchgate.net.
Similarly, transcription, the process of creating an RNA copy from a DNA template, is also blocked. RNA polymerase, the enzyme responsible for transcription, is unable to proceed past the DNA lesion. This disruption prevents the synthesis of messenger RNA (mRNA) and, consequently, the production of essential proteins, ultimately leading to cell death google.comresearchgate.net.
Cellular Responses to this compound Exposure
When a cell is exposed to a DNA-damaging agent like this compound, it initiates a complex and highly coordinated network of signaling pathways collectively known as the DNA Damage Response (DDR) sigmaaldrich.comcellsignal.comnih.gov. The DDR's primary functions are to detect the DNA lesions, signal their presence, and promote their repair. If the damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis) nih.gov.
The DNA lesions caused by this compound, particularly stalled replication forks and double-strand breaks resulting from ICLs, are potent triggers of the DDR sigmaaldrich.commdpi.com. The response is orchestrated by a group of large protein kinases, primarily Ataxia-telangiectasia mutated (ATM) and Ataxia–telangiectasia and Rad3-related (ATR) sigmaaldrich.commdpi.com.
ATM is primarily activated by DNA double-strand breaks sigmaaldrich.com.
ATR is activated by the presence of single-stranded DNA, which is a common feature of stalled replication forks sigmaaldrich.com.
Once activated, ATM and ATR phosphorylate a multitude of downstream substrate proteins. Key among these are the checkpoint kinases CHK1 and CHK2, which are activated by ATR and ATM, respectively sigmaaldrich.com. These activated checkpoint kinases enforce cell cycle arrest at critical checkpoints (G1/S and G2/M phases), preventing the cell from entering the next phase of its cycle with damaged DNA mdpi.com. This pause provides the cell with time to repair the damage nih.gov.
The cell employs several DNA repair pathways to remove the adducts formed by this compound. Monoadducts are often repaired by the Base Excision Repair (BER) pathway haematologica.org. The repair of highly toxic interstrand cross-links is more complex, involving a combination of pathways, including those associated with Fanconi anemia and homologous recombination cellsignal.comhaematologica.org. The efficiency of these repair pathways can determine a cell's sensitivity or resistance to the drug, with enhanced repair capacity being a known mechanism of clinical resistance to melphalan ucl.ac.ukresearchgate.net.
Cytogenetic analysis involves the study of chromosome structure and integrity to detect abnormalities mft.nhs.ukcancer.govnews-medical.net. DNA damaging agents can cause visible structural changes in chromosomes, such as breaks, deletions, or exchanges. The measurement of these changes serves as a biomarker for genotoxicity.
A highly sensitive indicator of genetic damage is the induction of Sister Chromatid Exchanges (SCEs) cornell.educolumbia.edu. An SCE is a reciprocal interchange of genetic material between the two identical sister chromatids of a duplicated chromosome cornell.edualtmeyers.org. While SCEs can occur at a low basal rate spontaneously, their frequency is significantly increased by exposure to DNA-damaging agents columbia.edu. The formation of SCEs is thought to be a consequence of DNA repair processes, particularly homologous recombination, which can be used to repair DNA breaks or bypass lesions that stall replication forks nih.govnih.gov.
A study investigating the cytogenetic efficacy of newly synthesized steroidal esters of N-acetyl Melphalan in normal human lymphocyte cultures demonstrated their potent ability to induce SCEs. This indicates that these this compound derivatives cause significant DNA damage that leads to this specific type of chromosomal alteration researchgate.net. The study found that all tested derivatives induced a dose-dependent and statistically significant increase in the frequency of SCEs researchgate.net. Interestingly, at the lower concentration tested, the N-acetyl melphalan esters were effective at inducing SCEs, whereas this compound and melphalan alone were reported as inactive in that specific assay, highlighting the influence of the steroidal modification on the compound's activity in that experimental context researchgate.net.
The table below summarizes the findings on SCE induction by two of the tested N-acetyl Melphalan derivatives.
Table 1: Sister Chromatid Exchange (SCE) Induction by N-acetyl Melphalan Derivatives in Human Lymphocytes
| Compound | Concentration (μM) | Mean SCEs per Cell (± SE) |
|---|---|---|
| Control | 0 | 6.80 ± 0.34 |
| Derivative 1 (7-keto) | 0.1 | 11.80 ± 0.61 |
| 0.2 | 16.40 ± 0.81 | |
| Derivative 2 (7-17-diketo) | 0.1 | 13.90 ± 0.82 |
| 0.2 | 20.30 ± 0.90 |
Data sourced from Mourelatos et al., 1991 researchgate.net.
This dose-dependent increase in SCEs directly reflects the level of DNA damage inflicted by the this compound derivatives, confirming their mechanism of action at the chromosomal level researchgate.net.
Cytogenetic Effects on Cellular Chromosomes
Proliferation Rate Index (PRI) Modulation
The Proliferation Rate Index (PRI) is a measure of the cytostatic effects of a chemical compound, indicating how it affects cell division. researchgate.net It is a valuable index for assessing the potential anti-cancer activity of a substance. researchgate.net In preclinical studies, the PRI is often evaluated alongside other measures of cellular damage, such as Sister Chromatid Exchanges (SCE), which are sensitive indicators of DNA damage and subsequent repair. researchgate.net
Research on newly synthesized this compound esters with modified steroidal skeletons demonstrated a clear impact on cell proliferation. In studies using normal human lymphocyte cultures, these derivatives induced a dose-dependent depression of the PRI. researchgate.net A statistically significant correlation was observed between the increase in SCE frequency and the depression of the PRI, suggesting that the DNA-damaging effects of these compounds are linked to their ability to halt cell proliferation. researchgate.net Specifically, a correlation coefficient (r) of -0.55 was found between the magnitude of the SCE response and PRI depression. researchgate.net The most effective compound at inducing SCEs, a 7-17-diketo steroid derivative, was also among the most potent in reducing the proliferation rate. researchgate.net This indicates that the cytogenetic damage caused by these this compound derivatives translates into significant cytostatic activity. researchgate.net
The table below summarizes the observed relationship between the cytogenetic effects and proliferation inhibition for this compound derivatives in human lymphocyte cultures.
Table 1: Correlation of Cytogenetic Effects and Proliferation Rate Index Depression by this compound Derivatives
| Metric | Observation | Significance |
|---|---|---|
| Sister Chromatid Exchanges (SCE) | Dose-dependent increase | P<0.001 |
| Proliferation Rate Index (PRI) | Dose-dependent depression | - |
| Correlation (SCE vs. PRI) | Negative correlation (r = -0.55) | P<0.02 |
Data sourced from studies on this compound esters in normal human lymphocyte cultures. researchgate.net
Intracellular Fate and Metabolic Activation Pathways (Preclinical)
Cellular Uptake Mechanisms in Experimental Models (e.g., antibody-mediated endocytosis vs. amino acid transport systems)
The cellular uptake of this compound is critically dependent on its chemical form, particularly whether it is administered as a free drug or as part of a conjugate. When conjugated to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC), its primary route of entry into a target cell is antibody-mediated endocytosis, also known as receptor-mediated endocytosis (RME). nih.govsci-hub.semdpi.com
Antibody-Mediated Endocytosis
ADCs are designed to selectively target and kill cancer cells. sci-hub.se This process involves several steps:
The mAb portion of the ADC binds specifically to a target antigen on the surface of a cancer cell. sci-hub.semdpi.com
This binding triggers the internalization of the entire ADC-antigen complex into the cell. sci-hub.semdpi.com
The most common and well-characterized mechanism for this internalization is clathrin-mediated endocytosis. nih.gov This pathway involves the recruitment of adaptor proteins and a clathrin lattice, which causes the cell membrane to curve and form a vesicle that transports the ADC into the cell's cytoplasm. nih.gov
This compound was one of the conventional chemotherapy drugs used in the development of first-generation ADCs. sci-hub.se In this context, it was conjugated to murine mAbs, and its entry into cells was dependent on the antibody's ability to bind to a surface receptor and initiate internalization. nih.govsci-hub.se
Amino Acid Transport Systems
In contrast, the parent compound, melphalan, is structurally an amino acid derivative and is known to enter cells via amino acid transport systems. google.com Specifically, it utilizes the large neutral amino acid transporter 1 (LAT1). mdpi.com To circumvent this uptake mechanism and potentially alter the drug's properties, the amino group of melphalan was acylated to create derivatives like this compound. google.com This chemical modification blocks the recognition and transport by the cell's native amino acid transport machinery. google.com There are several distinct amino acid transport systems in mammalian cells, including System L, System A, and System y+, which are responsible for the uptake of different classes of amino acids. biomolther.orgnih.govuomustansiriyah.edu.iq By acetylating the amino group, this compound is no longer a substrate for these transporters, necessitating an alternative method of cell entry, such as conjugation to a carrier molecule for RME. google.com
The table below contrasts the primary uptake mechanisms.
Table 2: Comparison of Cellular Uptake Mechanisms
| Compound | Primary Uptake Mechanism | Description |
|---|---|---|
| This compound (as part of an ADC) | Antibody-Mediated Endocytosis | Internalized as a complex after the antibody binds to a specific cell surface antigen, primarily via clathrin-coated vesicles. sci-hub.senih.gov |
| Melphalan (parent drug) | Amino Acid Transport Systems | Actively transported into the cell by carriers like LAT1 that recognize it as an amino acid. google.commdpi.com |
Intracellular Processing and Release of Active Species from Conjugates
Once an this compound-containing ADC is internalized by a target cell via receptor-mediated endocytosis, it undergoes a complex intracellular trafficking and processing pathway to release its cytotoxic payload. sci-hub.semdpi.com The overarching goal is for the ADC, which is considered a prodrug, to remain stable in the bloodstream and only release the active drug inside the targeted cancer cell to minimize off-target toxicity. sci-hub.se
Following internalization, the ADC-containing vesicles fuse to form early endosomes. nih.gov These endosomes mature, and their internal environment becomes more acidic. mdpi.com The ADC is then trafficked through the endosomal-lysosomal pathway, ultimately ending up in lysosomes. sci-hub.semdpi.com Lysosomes are cellular organelles containing a variety of hydrolytic enzymes that function in an acidic environment. nih.gov It is within this degradative compartment that the ADC is processed to liberate the active drug. sci-hub.se
The efficiency of this release is highly dependent on the nature of the chemical linker connecting this compound to the antibody. nih.gov
Cleavable Linkers: To overcome the limitations of non-cleavable linkers, newer strategies employ linkers that are designed to be cleaved under specific intracellular conditions. nih.gov These can include acid-sensitive linkers, which break apart in the low pH of endosomes and lysosomes, or linkers that are susceptible to proteolysis by specific enzymes (e.g., cathepsins) that are highly active within lysosomes. nih.govmdpi.com This ensures a more efficient release of the active this compound species, allowing it to exert its DNA-alkylating effect within the cell. nih.gov
The successful design of an ADC, therefore, requires careful consideration of the linker technology to ensure that the potent cytotoxic agent is effectively released from its carrier antibody only after it has reached the intended intracellular target site. nih.govresearchgate.net
Preclinical Pharmacological Investigations of N Acetylmelphalan and Its Conjugates
Structure Activity Relationships Sar of N Acetylmelphalan Derivatives
Impact of N-Acetylation on Biological Activity Compared to Melphalan (B128)
Melphalan (L-PAM) is an established alkylating agent used in cancer chemotherapy, but its broad toxicity necessitates strategies for improved selectivity and reduced side effects. N-acetylation of melphalan to form N-Acetylmelphalan (N-AcMEL) has been investigated as a means to modify its properties. Studies have indicated that N-AcMEL is significantly less toxic to tumor cells in vitro compared to melphalan, reportedly up to 75 times less toxic aacrjournals.orgnih.gov. This reduced toxicity is attributed to the N-acetylation altering its interaction with cellular transport systems, such as the phenylalanine amino acid transport system, which melphalan utilizes aacrjournals.orgnih.gov. Instead, N-AcMEL appears to enter cells via endocytosis when conjugated to antibodies aacrjournals.orgnih.gov. While N-AcMEL itself shows reduced in vitro toxicity, its cytotoxic effect can be restored and targeted when conjugated to monoclonal antibodies aacrjournals.orgnih.gov. Importantly, some research suggests that at a concentration of 0.1 μM, this compound and Melphalan were inactive in inducing sister chromatid exchanges (SCEs) and cell division delays in normal human lymphocytes, whereas certain steroidal derivatives of this compound were effective researchgate.net.
Influence of Conjugated Moieties on this compound Efficacy and Specificity
The conjugation of this compound to other molecules, such as monoclonal antibodies or steroidal moieties, has been a key strategy to enhance its efficacy and specificity, thereby reducing systemic toxicity.
Conjugating this compound to monoclonal antibodies (MoAbs) has demonstrated a significant enhancement in antitumor activity and tumor localization aacrjournals.orgnih.govnih.govcapes.gov.brsemanticscholar.orgaacrjournals.org. These N-AcMEL-MoAb conjugates allow for the targeted delivery of the cytotoxic agent to tumor cells that express specific antigens recognized by the antibody aacrjournals.orgnih.gov. This targeted approach restores the cytotoxic effect of melphalan but confines its action to antibody-bound cells, leading to markedly reduced nonspecific toxicity aacrjournals.orgnih.govaacrjournals.org. In vivo studies have shown that N-AcMEL-MoAb conjugates can more effectively eradicate tumors than free melphalan or N-AcMEL alone aacrjournals.orgnih.gov. Furthermore, the antitumor effect and tumor localization of these conjugates can be further enhanced by combining them with agents like recombinant human tumor necrosis factor alpha (rTNF-alpha), enabling the eradication of larger established tumors nih.gov. The linkage chemistry is critical; non-cleavable linkages, while stable, could lead to a loss of drug activity, whereas cleavable linkers are designed to release the drug upon internalization nih.govresearchgate.netaacrjournals.org. Early ADC development faced challenges with payloads like N-acetyl melphalan due to insufficient potency, but advancements in linker technology and payload design continue to improve efficacy aacrjournals.org.
The chemical linkage of melphalan derivatives, including N-acetyl melphalan, with steroidal moieties has been explored to reduce toxicity and improve selectivity researchgate.netresearchgate.netacs.org. Specifically, N-acetyl melphalan esters with modified steroidal skeletons have been synthesized and tested for their cytogenetic activity in normal human lymphocyte cultures, using sister chromatid exchanges (SCEs) as an indicator of DNA damage and proliferation index (PRI) for cytostatic effects researchgate.netresearchgate.net. These steroidal derivatives have shown a dose-dependent significant increase in SCE frequency and a depression in PRI researchgate.netresearchgate.net. Notably, some of these steroidal derivatives proved effective at concentrations (0.1 μM) where N-AcMelphalan and Melphalan were inactive in inducing SCEs researchgate.net. The most effective derivative identified in one study was a 7-17-diketo compound researchgate.net. A correlation was observed between the magnitude of the SCE response and PRI depression, suggesting a link between DNA damage and cytostatic effects researchgate.netresearchgate.net. The strategy of linking melphalan to steroidal moieties aims to leverage the steroid's carrier function to enhance lipophilicity, stability, and target specificity while diminishing adverse effects acs.org. Research into steroidal lactam and bis(2-chloroethyl) aminophenoxy propanoic acid derivatives has also shown promise for higher antitumor activity and lower acute toxicity compared to prior art google.com.
Computational Approaches in SAR Analysis for this compound Analogues
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, play a vital role in understanding and predicting the biological activity of chemical compounds, including this compound analogues creative-proteomics.comslideshare.netwikipedia.orgscienceforecastoa.comnih.govresearchgate.netnih.govjbiochemtech.comuni-bonn.deresearchgate.netfrontiersin.org. SAR analysis establishes relationships between a molecule's structure and its biological activity, enabling medicinal chemists to identify key structural features responsible for desired effects and to design new analogues with improved properties creative-proteomics.comslideshare.netnih.govresearchgate.netuni-bonn.de.
QSAR models correlate physico-chemical properties or theoretical molecular descriptors with biological activity, allowing for the prediction of activities of new chemical entities creative-proteomics.comwikipedia.orgscienceforecastoa.comresearchgate.net. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build these predictive models creative-proteomics.comnih.govuni-bonn.deresearchgate.net. These computational approaches help in exploring analogue series, identifying molecular regions crucial for ligand-target interactions, and optimizing compound potency, solubility, metabolic stability, and toxicity nih.govresearchgate.net. For this compound analogues, computational methods can guide the design of derivatives with enhanced cytotoxic and genotoxic properties, improved apoptosis induction, and potentially better therapeutic indices.
Compound List:
this compound (N-AcMEL)
Melphalan (L-PAM)
this compound-Monoclonal Antibody Conjugates (N-AcMEL-MoAb)
Recombinant Human Tumor Necrosis Factor Alpha (rTNF-alpha)
Steroidal Esters of this compound
7-Keto hybrid steroidal esters of nitrogen mustard
Bis(2-chloroethyl)aminophenoxy propanoic acid derivatives
Melflufen (melphalan flufenamide)
Cyclophosphamide
Estramustine
Prednimustine
Doxorubicin
Vinca alkaloids
Methotrexate
Mitomycin C
Idarubicin
Docetaxel
Tubulysin
Auristatins
Polatuzumab vedotin
Vedotin
Panobinostat
5Z-7-oxozeaenol
NG25
Para-fluoro-L-phenylalanine
MOR-MEL
DIPR-MEL
EM-MEL
EE-MEL
EM-MOR-MEL
EE-MOR-MEL
EM-DIPR-MEL
EE-DIPR-MEL
EM-I-MEL
EM-T-MEL
Cisplatin
Nitric Oxide (NO)
DEA/NO (NO-releasing agent)
1,4-Dihydropyridine (DHP) derivatives
Mercapto-quinazolinone benzene (B151609) sulfonamide derivatives
1,10-Phenanthrolinone derivatives
Dihydropteridone derivatives
N-aryl-benzimidazolone analogs
Quinolone antibacterials
Polysubstituted quinoline (B57606) derivatives
Imidazo[1,5-a]quinazolin-5(4H)-one derivatives
TAK1-inhibitors
Mechanisms of Resistance and Strategies for Overcoming Resistance in Preclinical Settings
Cellular Resistance Mechanisms to Alkylating Agents Relevant to N-Acetylmelphalan
Cancer cells can develop resistance to alkylating agents through a variety of cellular adaptations that reduce drug accumulation, inactivate the drug, or enhance the repair of drug-induced DNA damage. While this compound itself has demonstrated reduced resistance profiles compared to its parent compound, melphalan (B128), it is still susceptible to some of these general mechanisms, particularly in resistant cell populations .
Role of Drug Efflux Systems
Drug efflux pumps, primarily members of the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS), actively transport cytotoxic agents out of the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels nih.govnih.gov. For melphalan, resistance has been associated with the overexpression or altered function of efflux transporters such as Multidrug Resistance Protein 1 (MDR1) and ATP-binding cassette sub-family G member 2 (ABCG2) mdpi.com. Studies suggest that modifications like the acetylation of apurinic/apyrimidinic endonuclease 1 (APE1) can influence MDR1 expression, contributing to melphalan resistance through enhanced drug efflux mdpi.com. Furthermore, decreased cellular uptake, which can be mediated by alterations in amino acid transporters that melphalan utilizes, also contributes to resistance tandfonline.comscispace.com. Preclinical data indicates that this compound may be designed to mitigate resistance associated with efflux systems googleapis.com.
Table 6.1.1: Key Drug Efflux Systems Implicated in Melphalan Resistance
| Efflux System | Superfamily | Association with Melphalan Resistance | Mechanism of Resistance |
| MDR1 | ABC | Overexpression linked to resistance | Active efflux of drug from cell |
| ABCG2 | ABC | Overexpression linked to resistance | Active efflux of drug from cell |
Alterations in DNA Repair Pathways
Alkylating agents exert their cytotoxic effects by forming DNA adducts and cross-links, which disrupt DNA replication and transcription, ultimately leading to apoptosis. However, cancer cells possess sophisticated DNA repair machinery that can counteract this damage, conferring resistance nih.govaacrjournals.orgoaes.ccnih.gov. Several DNA repair pathways are particularly relevant to resistance against alkylating agents like melphalan:
O6-methylguanine-DNA methyltransferase (MGMT): This enzyme directly removes alkyl groups from the O6 position of guanine (B1146940), a critical adduct that can lead to DNA strand breaks and cell death. High MGMT activity is a well-established mechanism of resistance to alkylating agents, as it effectively neutralizes the cytotoxic potential of these adducts before they can trigger cell death pathways nih.govaacrjournals.orgoaes.ccnih.govresearchgate.net.
Mismatch Repair (MMR) Pathway: While essential for correcting DNA mismatches, the MMR system can also contribute to resistance. For certain alkylating agents, functional MMR can lead to futile cycles of repair, causing DNA double-strand breaks and initiating apoptosis. However, cells deficient in MMR components (e.g., MSH2, MLH1) can also exhibit resistance to alkylating agents by failing to process certain types of damage nih.govaacrjournals.orgresearchgate.net.
Base Excision Repair (BER) Pathway: BER is involved in removing various DNA adducts, including those formed by alkylating agents. The activity of enzymes within the BER pathway, such as Poly(ADP-ribose)polymerase (PARP-1), plays a role in repairing DNA damage, and its inhibition has been explored as a strategy to enhance alkylating agent efficacy nih.govaacrjournals.orgresearchgate.netclinicsinoncology.com.
Nucleotide Excision Repair (NER): NER is another pathway implicated in the repair of DNA damage caused by alkylating agents, contributing to cellular resistance tandfonline.com.
Table 6.1.2: Key DNA Repair Pathways and Their Role in Alkylating Agent Resistance
| DNA Repair Pathway | Primary Function in Alkylating Agent Resistance | Relevant Enzymes/Factors |
| MGMT | Direct reversal of O6-alkylguanine adducts | O6-methylguanine-DNA methyltransferase (MGMT) |
| MMR | Mismatch recognition and repair; can lead to futile cycling or failure to repair | MutS homologues (MSH), MutL homologues (MLH) |
| BER | Removal of damaged bases and abasic sites | DNA glycosylases, AP endonuclease (APE1), PARP-1 |
| NER | Repair of bulky DNA lesions, including cross-links | Various nucleases and polymerases |
Strategies to Circumvent or Reverse Resistance in Preclinical Models
Given the multifaceted nature of resistance, preclinical research has focused on developing strategies that either bypass these mechanisms or restore cellular sensitivity to alkylating agents.
Combination with Other Modulating Agents
Combining this compound or related alkylating agents with other therapeutic agents is a promising strategy to overcome resistance and enhance anti-tumor activity. This approach leverages drugs with different mechanisms of action to target multiple pathways simultaneously, thereby reducing the likelihood of resistance development nih.govmdpi.comoncotarget.com.
Inhibitors of DNA Repair Pathways: Agents that inhibit key DNA repair enzymes, such as MGMT or PARP, can sensitize resistant cells to alkylating agents. For instance, combining temozolomide (B1682018) (another alkylating agent) with PARP inhibitors has shown enhanced efficacy in preclinical models nih.gov. While specific combinations with this compound are still under investigation, the principle of targeting DNA repair pathways remains a viable strategy.
Modulators of Drug Efflux: Although not explicitly detailed for this compound in the provided literature, strategies to inhibit efflux pumps or enhance drug uptake are generally employed to combat MDR.
Other Modulating Agents: The broader concept of combination therapy includes agents like Cyclosporin A, which can inhibit efflux pumps, or hyperthermia, which can sensitize cells to chemotherapy by various mechanisms including increased drug uptake and altered DNA repair nih.gov. While direct preclinical data for this compound with these specific agents is not detailed here, these represent general approaches to overcome resistance in preclinical settings for alkylating agents.
Design of Novel this compound Conjugates to Bypass Resistance Mechanisms
The development of this compound itself can be viewed as a strategy to improve upon the parent compound, potentially by altering its pharmacokinetic properties or interaction with resistance mechanisms . Furthermore, conjugating this compound to targeting moieties, such as antibodies or polymers, represents a significant approach to bypass resistance.
Antibody-Drug Conjugates (ADCs): ADCs link a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets tumor-associated antigens. This targeted delivery system can concentrate the drug at the tumor site, potentially overcoming resistance mechanisms like drug efflux or inefficient uptake that affect systemically administered drugs slideshare.netaacrjournals.org. Acetyl melphalan has been utilized as a payload in early ADC development, highlighting its potential in conjugate-based therapies aacrjournals.org. The design of novel ADCs aims to improve drug release, enhance payload potency, and circumvent resistance mechanisms that may arise against the payload itself slideshare.netnovel-conjugates.com.
Polymer-Drug Conjugates: Similar to ADCs, polymer-drug conjugates can improve drug delivery, reduce systemic toxicity, and potentially bypass multidrug resistance (MDR) by altering drug pharmacokinetics and tumor targeting through mechanisms like the enhanced permeability and retention (EPR) effect nih.gov.
By creating conjugates, the drug's exposure to efflux pumps or its reliance on specific cellular uptake transporters can be modified, thereby providing a route to bypass established resistance mechanisms and re-sensitize tumors to therapy.
Compound List:
this compound
Melphalan
O6-methylguanine-DNA methyltransferase (MGMT)
Multidrug Resistance Protein 1 (MDR1)
ATP-binding cassette sub-family G member 2 (ABCG2)
Base Excision Repair (BER) pathway
Nucleotide Excision Repair (NER) pathway
Mismatch Repair (MMR) pathway
Poly(ADP-ribose)polymerase (PARP-1)
Temozolomide (TMZ)
Cyclosporin A
Antibody-Drug Conjugates (ADCs)
Glutathione (B108866) (GSH)
Glutathione S-transferase (GST)
Cyclophosphamide
Advanced Analytical Methodologies for N Acetylmelphalan Research
Quantitative Determination of N-Acetylmelphalan and its Metabolites in Biological Matrices (Preclinical)
Accurate quantification of this compound and its metabolites in preclinical studies is fundamental. Biological matrices such as plasma present a complex environment, requiring highly selective and sensitive analytical methods.
Ultra-Performance Liquid Chromatography (UPLC) coupled with Ultraviolet (UV) detection is a robust method for the quantification of compounds like this compound in biological samples. While specific methods for this compound quantification are adapted from those for melphalan (B128), this compound itself is often used as an internal standard (IS) in melphalan assays due to its structural similarity and stability, demonstrating its suitability for such analytical systems. nih.gov
A typical UPLC-UV method involves protein precipitation to extract the analyte from the plasma sample. The supernatant is then injected into the UPLC system. nih.gov The separation is achieved on a reversed-phase column, such as an Acquity™ BEH C18 column, using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov Detection is performed at a specific wavelength, for instance, 261 nm, which is suitable for the aromatic structure of the compound. nih.gov The total run time for such methods is often short, allowing for high-throughput analysis. nih.gov Method validation according to regulatory guidelines ensures reliability, with parameters like the lower limit of quantification (LLOQ), calibration range, recovery, and matrix effect being thoroughly evaluated. nih.gov
| Parameter | Example Value/Condition |
| Instrumentation | UPLC with Photodiode Array (PDA) Detector |
| Column | Acquity™ BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of 25 mM Ammonium Acetate (pH 4.7) and Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 261 nm |
| Sample Preparation | Protein precipitation with trichloroacetic acid |
| Internal Standard | This compound (when analyzing melphalan) |
| Retention Time | ~2.38 min for this compound (as IS) |
| Lower Limit of Quantification | ~100 ng/mL |
This interactive table summarizes typical parameters for a UPLC-UV method, based on data for the closely related compound, melphalan, where this compound is used as an internal standard. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of this compound and its metabolites compared to UV detection. nih.govresearchgate.net These methods are essential for detecting low-concentration metabolites and distinguishing them from interfering substances in the biological matrix. nih.gov
Sample preparation for LC-MS/MS can involve simple protein precipitation with cold methanol (B129727) or more rigorous solid-phase extraction (SPE) for cleaner samples. nih.govresearchgate.net The analytical approach often uses reversed-phase chromatography for the parent drug or hydrophilic interaction chromatography (HILIC) to better retain and separate more polar hydrolysis products. nih.gov Detection is typically performed using an electrospray ionization (ESI) source in positive mode, coupled with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. mdpi.com These assays are validated for linearity, precision, and accuracy, with quantification ranges tailored to the expected concentrations in preclinical studies. nih.gov
| Parameter | Example Value/Condition |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein Precipitation (e.g., cold methanol) or Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-Phase HPLC or Hydrophilic Interaction Chromatography (HILIC) |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | e.g., 1-500 ng/mL or 25-2000 ng/mL |
| Precision & Accuracy | Typically below 10% |
This interactive table outlines common parameters for LC-MS/MS quantification of melphalan and its metabolites, which are directly applicable to this compound analysis. nih.gov
Detection and Characterization of DNA Damage Induced by this compound
As an alkylating agent, the biological activity of this compound is linked to its ability to induce DNA damage. The detection and characterization of this damage are critical for understanding its mechanism of action. Methodologies are generally adapted from studies of its parent compound, melphalan.
The primary forms of damage include the formation of DNA adducts, such as monoadducts and interstrand cross-links. haematologica.org Several techniques can be employed to analyze this damage:
Immunostaining: This method uses antibodies specific to markers of DNA damage. For instance, immunostaining for γH2AX, a phosphorylated form of the H2A histone variant, allows for the detection of DNA double-strand breaks. nih.govnih.gov A significant increase in γH2AX foci within cells indicates the induction of DNA damage. nih.gov
Quantitative Immunofluorescence: A specialized approach for staining drug-DNA adducts allows for measurement at the single-cell level. nih.gov This technique involves embedding cells in agarose, lysing them to expose the DNA, and then using a monoclonal antibody to stain the adducts. nih.gov The fluorescence intensity, quantified by image analysis, correlates with the level of DNA adducts. nih.gov
Chromatography and Mass Spectrometry: To characterize the precise chemical structure of DNA adducts, DNA is isolated from treated cells, hydrolyzed, and the resulting adducted nucleosides are analyzed. nih.gov Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and tandem mass spectrometry (MS/MS) are used to determine the exact mass and fragmentation pattern of the adduct, confirming its structure. nih.gov
| Method | Target of Detection | Principle |
| Immunostaining (γH2AX) | DNA Double-Strand Breaks | Uses antibodies to detect phosphorylated H2AX histone, which accumulates at break sites. nih.govnih.gov |
| Quantitative Immunofluorescence | Specific DNA Adducts | Employs monoclonal antibodies and fluorescence microscopy to quantify adduct levels in individual cells. nih.gov |
| Long-Range PCR (Polymerase Chain Reaction) | DNA Lesions (general) | Measures the amplification of long DNA fragments; the presence of adducts inhibits PCR, leading to less product. mdpi.com |
| LC-MS/MS | Specific Adduct Structures | Isolates and identifies the chemical structure of adducts after DNA hydrolysis. nih.gov |
This interactive table summarizes advanced methods used to detect and characterize DNA damage induced by alkylating agents like this compound.
Characterization of this compound Conjugates
This compound can be conjugated to other molecules to modify its properties. Characterizing these conjugates is essential to confirm their structure and purity.
Antibody-Drug Conjugates: this compound has been conjugated to monoclonal antibodies (MoAbs) to create targeted therapeutic agents. nih.gov The goal of such conjugation is to deliver the cytotoxic agent specifically to cells that are recognized by the antibody. nih.gov Characterization of these large-molecule conjugates involves a combination of techniques to confirm the successful attachment of the drug to the antibody and to determine the drug-to-antibody ratio (DAR).
Glutathione (B108866) Conjugates: Like melphalan, this compound is susceptible to conjugation with glutathione (GSH), a key cellular antioxidant, which is a mechanism of detoxification. nih.gov The characterization of these conjugates is important for studying drug resistance. The formation of melphalan-GSH conjugates, such as 4-(glutathionyl)phenylalanine, has been identified following incubation with glutathione-S-transferases. nih.gov The structure of such conjugates is confirmed using analytical techniques including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Fast Atom Bombardment (FAB) Mass Spectrometry. nih.gov These methods help to elucidate the metabolic fate of the drug and the mechanisms by which cells may inactivate it.
| Conjugate Type | Purpose of Conjugation | Analytical Characterization Methods |
| Monoclonal Antibody Conjugates | Targeted delivery to specific cells. nih.gov | Size-Exclusion Chromatography (SEC), Mass Spectrometry (for DAR), Electrophoresis (SDS-PAGE) |
| Glutathione (GSH) Conjugates | Cellular detoxification and metabolism. nih.gov | TLC, HPLC, Mass Spectrometry (e.g., FAB-MS). nih.gov |
This interactive table describes the types of this compound conjugates and the methodologies used for their characterization.
Future Directions and Translational Research Perspectives for N Acetylmelphalan
Development of Next-Generation N-Acetylmelphalan Conjugates
The conjugation of this compound to targeting moieties represents a significant advancement in cancer therapy, aiming to enhance drug delivery to tumor cells while minimizing systemic toxicity. nih.govaacrjournals.org Early research demonstrated that this compound is significantly less toxic than melphalan (B128) in vitro. nih.govaacrjournals.org However, when conjugated to monoclonal antibodies (MoAbs), its cytotoxic effects are restored and targeted specifically to cells that bind the antibody. nih.govaacrjournals.org This targeted delivery approach offers a new paradigm for the use of chemotherapeutic agents. nih.govaacrjournals.org
Next-generation conjugates are now moving beyond simple antibody-drug conjugates (ADCs) to include a variety of targeting ligands and nanoparticle-based systems. rootsanalysis.comnih.govnih.gov These advanced systems are designed to overcome the limitations of earlier conjugates, offering improved stability, enhanced tumor penetration, and controlled drug release. rootsanalysis.comnih.govmdpi.com
Key areas of development include:
Novel Targeting Ligands: While monoclonal antibodies have been the cornerstone of targeted therapy, researchers are now exploring other ligands such as peptides, amino sugars (like N-acetylgalactosamine or GalNAc), lipids, and small molecules. rootsanalysis.comrootsanalysis.com These alternative ligands can offer advantages in terms of size, tissue penetration, and manufacturing costs. rootsanalysis.com
Advanced Linker Technologies: The linker that connects this compound to the targeting ligand is a critical component of the conjugate. nih.gov Next-generation linkers are being designed to be more stable in circulation and to release the drug only upon reaching the target site, often in response to specific stimuli within the tumor microenvironment. nih.gov
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles (e.g., gold nanoparticles), offers another promising strategy for targeted delivery. nih.govmdpi.comnih.govyoutube.commdpi.com These systems can protect the drug from degradation, improve its pharmacokinetic profile, and allow for the co-delivery of multiple therapeutic agents. mdpi.comnih.gov
| Conjugate Technology | Targeting Ligand Examples | Payload Examples | Key Advantages | References |
|---|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibodies (e.g., anti-Ly-2.1, anti-TFR) | This compound | High specificity for tumor antigens, reduced systemic toxicity. | nih.govaacrjournals.org |
| Next-Generation Drug Conjugates | Peptides, N-acetyl galactosamine (GalNAc), Lipids, Small Molecules | siRNAs, Oligonucleotides, Radionuclides | Diverse targeting options, potential for non-antibody-based delivery. | rootsanalysis.comrootsanalysis.com |
| Nanoparticle-Based Systems | Not applicable (delivery vehicle) | This compound, Doxorubicin, Paclitaxel | Improved drug stability, controlled release, co-delivery potential. | nih.govmdpi.commdpi.com |
Exploration of this compound in New Preclinical Disease Models
The evaluation of novel cancer therapeutics heavily relies on the use of preclinical models that can accurately recapitulate the complexity of human disease. nih.govnih.govwbnlabs.commdpi.com While this compound has been studied in traditional cancer models, there is a significant opportunity to explore its efficacy in more advanced and disease-specific preclinical systems. tandfonline.commdpi.com
The development of three-dimensional (3D) tumor models, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) provides more clinically relevant platforms for testing this compound-based therapies. nih.govmdpi.commdpi.com These models can better mimic the tumor microenvironment, cellular heterogeneity, and drug resistance mechanisms observed in patients. nih.govmdpi.com
Future preclinical research on this compound should focus on:
3D Tumor Constructs and Organoids: These in vitro models can replicate the 3D architecture and cell-cell interactions of tumors more accurately than traditional 2D cell cultures. nih.gov They are valuable tools for high-throughput screening of this compound conjugates and for studying mechanisms of drug response and resistance. nih.gov
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are known to preserve the genetic and phenotypic characteristics of the original tumor. mdpi.com They are particularly useful for evaluating the efficacy of targeted therapies like this compound conjugates in a setting that reflects the diversity of human cancers. mdpi.com
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to carry specific genetic mutations known to drive cancer development. mdpi.com These models are invaluable for studying the role of specific signaling pathways in tumor progression and for testing therapies in an immunocompetent host, which is crucial for immunotherapies that might be combined with this compound. mdpi.com
Models of Metastasis and Drug Resistance: A critical challenge in cancer therapy is overcoming metastasis and acquired drug resistance. mdpi.com Preclinical models specifically designed to study these processes can be used to investigate whether this compound conjugates can prevent metastatic spread or overcome resistance to conventional chemotherapies. mdpi.com
| Preclinical Model | Description | Application for this compound Research | References |
|---|---|---|---|
| 3D Tumor Constructs/Organoids | In vitro models that mimic the 3D architecture of tumors. | High-throughput screening of conjugates, study of drug penetration and resistance. | nih.gov |
| Patient-Derived Xenografts (PDXs) | Implantation of patient tumor tissue into immunodeficient mice. | Efficacy testing in models that reflect human tumor heterogeneity. | mdpi.com |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genetic alterations that lead to cancer. | Studying the interplay between genetic drivers and drug response in an immunocompetent host. | mdpi.com |
| Metastasis Models | Models designed to study the spread of cancer cells from the primary tumor. | Evaluating the potential of this compound to inhibit metastasis. | mdpi.com |
Integration of Computational Modeling with Experimental Research for Rational Design
The rational design of new drugs and delivery systems can be significantly accelerated by the integration of computational modeling with experimental research. nih.govmdpi.comrsc.orgnih.govnih.govresearchgate.netwiley.com These in silico approaches can help to predict the properties of new this compound conjugates, optimize their design, and provide insights into their mechanism of action at a molecular level. rsc.orgnih.gov
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools in drug discovery. rsc.orgnih.govnih.govuni-bonn.demdpi.comresearchgate.netmdpi.com
Applications of computational modeling in this compound research include:
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models can be used to predict the cytotoxicity of new this compound derivatives and to identify the key structural features that determine their efficacy. nih.govmdpi.commdpi.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It can be used to model the interaction of this compound with DNA and to design derivatives with enhanced DNA alkylating activity. nih.gov
Rational Design of Conjugates: Computational methods can be used to design and optimize all components of an this compound conjugate, including the targeting ligand, the linker, and the drug itself. mdpi.comrsc.orgwiley.com This can help to improve the stability, targeting efficiency, and therapeutic index of the conjugate. mdpi.comrsc.org
| Computational Method | Description | Application in this compound Research | References |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity. | Predicting the cytotoxicity of new derivatives and identifying key structural features. | nih.govmdpi.commdpi.com |
| Molecular Docking | Predicts the binding orientation of molecules. | Modeling the interaction with DNA to enhance alkylating activity. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the stability and dynamics of conjugates and their interaction with biological targets. | nih.gov |
Role of this compound in Understanding Alkylating Agent Pharmacology
Alkylating agents are a cornerstone of cancer chemotherapy, but their use is often limited by severe side effects and the development of drug resistance. youtube.comresearchgate.netnursingcenter.comnih.govwikipedia.org The study of this compound, a derivative of the classical alkylating agent melphalan, can provide valuable insights into the broader pharmacology of this class of drugs. nih.govoncohemakey.com
By comparing the properties and biological effects of this compound with those of its parent compound, researchers can better understand the structure-activity relationships of alkylating agents and identify strategies to improve their therapeutic index. oncohemakey.com
Key areas where this compound research can contribute to the understanding of alkylating agent pharmacology include:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing N-Acetylmelphalan in laboratory settings?
- Methodological Answer : Synthesis typically involves acetylation of melphalan using acetic anhydride or acetyl chloride under controlled pH and temperature conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on strict adherence to protocols for solvent selection, reaction time, and purification steps (e.g., recrystallization) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, employing accelerated degradation experiments (e.g., exposure to heat, light, humidity) and analytical monitoring via HPLC or UV-Vis spectroscopy. Control samples must be stored at recommended temperatures (-20°C in inert atmospheres), with periodic assays to track decomposition products. Statistical tools like ANOVA can identify significant degradation pathways .
Q. What are the key considerations for designing in vitro assays to evaluate this compound’s cytotoxicity?
- Methodological Answer : Use validated cell lines (e.g., multiple cancer cell types) with appropriate controls (untreated and vehicle-only groups). Dose-response curves should span a clinically relevant concentration range (e.g., 0.1–100 µM), and assays like MTT or clonogenic survival must account for incubation time, metabolic interference, and batch-to-batch variability. IC₅₀ values should be calculated using nonlinear regression models .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Apply scoping review frameworks (e.g., Arksey & O’Malley’s 5-stage model) to map contradictory findings . Prioritize primary studies with robust experimental designs (e.g., controlled variables, adequate sample sizes). Use meta-analytical techniques to assess heterogeneity, and validate hypotheses through orthogonal assays (e.g., siRNA knockdowns to confirm molecular targets) .
Q. What experimental strategies mitigate off-target effects in studies exploring this compound’s DNA alkylation activity?
- Methodological Answer : Employ competitive binding assays with radiolabeled melphalan analogs to quantify specificity. Use CRISPR-Cas9 gene editing to generate DNA repair-deficient cell models (e.g., BRCA1/2 knockouts) and isolate alkylation-specific effects. Pair with computational docking simulations to predict binding affinities to non-target proteins .
Q. How should researchers design pharmacokinetic studies to address discrepancies in this compound’s bioavailability across preclinical models?
- Methodological Answer : Conduct cross-species comparative studies with standardized dosing regimens. Use LC-MS/MS for plasma concentration profiling and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies variability. Include covariates like albumin binding and metabolic enzyme expression (e.g., CYP3A4 activity) in statistical analyses .
Q. What frameworks support the integration of this compound’s pharmacodynamic data into predictive toxicity models?
- Methodological Answer : Apply quantitative systems pharmacology (QSP) models that incorporate time-course toxicity data (e.g., myelosuppression metrics). Validate using in vivo data from rodent models, adjusting for species-specific metabolic rates. Sensitivity analyses should identify critical parameters (e.g., drug clearance rates) to refine model accuracy .
Methodological Best Practices
- Literature Review : Use PRISMA guidelines for systematic reviews to ensure transparency in study selection and bias assessment .
- Data Reproducibility : Document raw datasets and processing steps in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Address ethical considerations in animal/human studies by following institutional review board (IRB) protocols and ARRIVE guidelines for reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
